Journal Name:Inorganic Chemistry
Journal ISSN:0020-1669
IF:5.436
Journal Website:https://pubs.acs.org/journal/inocaj
Year of Origin:1962
Publisher:American Chemical Society (ACS)
Number of Articles Per Year:1672
Publishing Cycle:Biweekly
OA or Not:Not
Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring
Inorganic Chemistry ( IF 5.436 ) Pub Date: 2022-11-30 , DOI: 10.1007/s10593-022-03140-4
Single diastereomers of 4-hetaryl-2-pyrrolidone-3(5)-carbo- and 2-[4-hetaryl-2-pyrrolidon-1-yl]acetohydrazides were used in reactions with 2,4-pentanedione, providing (3R*,4S*)-3-, (4R*,5R*)-5-(3,5-dimethyl-1H-pyrazole-1-carbonyl)- and 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-hetaryl-2-pyrrolidones. The structures of the synthesized compounds were confirmed by spectral methods and X-ray structural analysis. Some of the obtained compounds were shown to possess nootropic and anxiolytic activity.
Detail
The [3+2] cycloaddition reaction as an attractive way for the preparation of nicotine analogs (microreview)
Inorganic Chemistry ( IF 5.436 ) Pub Date: 2023-04-22 , DOI: 10.1007/s10593-023-03171-5
In this microreview, the application of [3+2] cycloaddition reactions in the synthesis of nicotine analogs is critically reviewed and analyzed on the basis of available literature data. It was found that [3+2] cycloaddition with the participation of differently functionalized azomethine ylides is particularly well represented. This enables the synthesis of nicotine analogs not available by other routes.
Detail
Method of the synthesis of selenium homolog of rucaparib
Inorganic Chemistry ( IF 5.436 ) Pub Date: 2023-06-21 , DOI: 10.1007/s10593-023-03199-7
We have developed a practical protocol from readily available 5-fluoro-2-hydroxybenzoic acid to access a selenium homolog of rucaparib. The crucial step is Lewis acid mediated 5-endo-dig cyclization of ethynyl aniline with the following intramolecular electrophilic selenylation leading to the one-pot construction of a tricyclic system.
Detail
A MEDT study of the mechanism and selectivity of the hetero-Diels–Alder reaction between 3-benzoylpyrrolo[1,2-c][1,4]-benzoxazine-1,2,4-trione and vinyl acetate
Inorganic Chemistry ( IF 5.436 ) Pub Date: 2023-04-20 , DOI: 10.1007/s10593-023-03178-y
The chemo-, regio-, and stereoselectivity of the hetero-Diels–Alder reaction between 3-benzoylpyrrolo[1,2-c][1,4]benzoxazine-1,2,4-trione and vinyl acetate, has been investigated within molecular electron density theory at the B3LYP/6-311(d,p) level of theory. The conceptual density functional theory reactivity indices, as well as the activation and reaction energies have been analyzed, and five possible reaction paths for this cycloaddition reaction, resulting from the presence of three heterodiene frameworks in the molecule of the diene reactant have been studied. The conceptual density functional theory analysis indicates that vinyl acetate acts as a nucleophile and 3-benzoylpyrrolo[1,2-c][1,4]benzoxazine-1,2,4-trione acts as a strong electrophile. The computed activation and reaction energies reveal that that this reaction is chemo-, stereo-, and regioselective, which is consistent with the experimental findings. Topological electron localization function analysis was used to look into how the electron densities were reorganized along the preferred reaction path. According to this analysis, the reaction takes place through a two-stage one-step mechanism.
Detail
An overview of the synthetic routes leading to the 1,3,4-oxadiazoles (microreview)
Inorganic Chemistry ( IF 5.436 ) Pub Date: 2023-04-11 , DOI: 10.1007/s10593-023-03158-2
1,3,4-Oxadiazoles are essential building blocks from the medicinal chemistry viewpoint. Herein, an overview of both classical and recently developed synthetic routes leading to these heterocycles are summarized.
Detail
A simple method for the synthesis of isoindoline derivatives
Inorganic Chemistry ( IF 5.436 ) Pub Date: 2023-03-16 , DOI: 10.1007/s10593-023-03162-6
A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines). It was shown that the resulting N-benzyl-1,3-dihydroisoindole under hydrogenolysis conditions at room temperature underwent selective cleavage of the exocyclic N–CH2Ar bond followed by in situ lactamization to form benzo[b]pyrrolizidinone. The same product was obtained in a domino reaction starting with reduction of the azidomethyl group at the ortho position of the donor aromatic substituent. Similarly, the generation of the o-2-aminoethyl group was accompanied by two successive cyclization reactions leading to the formation of benzo[e]indolizidinone.
Detail
A formal [4+1] cycloaddition of dimethoxycarbene to 3-perfluoroacyl-4H-chromenes: the synthesis of areno-condensed 7,7a-dihydro-4H-furo[3,4-b]pyrans
Inorganic Chemistry ( IF 5.436 ) Pub Date: 2023-03-09 , DOI: 10.1007/s10593-023-03167-1
The [4+1] annulation of in situ generated dimethoxycarbene to 3-trifluoroacetyl-4H-chromenes led to cyclic ortho esters, trifluoromethylsubstituted dihydrofuro[3,4-b]chromenes. In the case of 2-perfluoroacyl-1H-benzo[f]chromenes, representatives of a new heterocyclic system 7a,8-dihydro-11H-benzo[f]furo[3,4-b]chromene, were formed.
Detail
Recent advances in intramolecular [2+2] photocycloaddition for the synthesis of indoline-based scaffolds (microreview)
Inorganic Chemistry ( IF 5.436 ) Pub Date: 2023-04-22 , DOI: 10.1007/s10593-023-03170-6
This microreview provides an overview of recent advances in [2+2] photocycloaddition for the synthesis of indoline-based frameworks (2020–2022).
Detail
Reactions of phenol and its derivatives with levoglucosenone
Inorganic Chemistry ( IF 5.436 ) Pub Date: 2023-06-29 , DOI: 10.1007/s10593-023-03190-2
The effect of hydroxy-, methyl-, and benzyloxy substituents in the corresponding phenol derivatives on the result of the Michael addition to levoglucosenone in the presence of AlCl3 or FeCl3 was studied. The reaction of phenols containing hydroxyl and methyl groups in the ortho position with levoglucosenone concludes with spontaneous ketalization of the carbohydrate keto group. The obtained compounds are promising in terms of studying their structure–activity relationship.
Detail
A Novel and Simple Synthesis of Ethers of Hydroxypyridines with Hexafluoropropan-2-ol via Diazotization of Aminopyridines and Aminoquinolines Under Acid-Free Conditions
Inorganic Chemistry ( IF 5.436 ) Pub Date: 2023-01-09 , DOI: 10.1007/s10593-023-03148-4
Herein, we report the first example of diazotization of aminopyridines and aminoquinolines with t-BuONO in hexafluoropropan-2-ol in the absence of acids or other initiators. For aminopyridines, this reaction is the first general route toward 2-, 3-, and 4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridines.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学2区 CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
11.50 195 Science Citation Index Science Citation Index Expanded Not
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